(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Auxin Plant Growth Regulation Structure-Activity Relationship

Choose (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid for your auxin signaling and SAR research. This IAA derivative features unique 7-ethyl and 2-methyl substitutions, creating a distinct steric and electronic environment that shifts conformational populations away from planarity. Ideal as a weak auxin candidate to avoid pathway saturation, it enables nuanced dose-response studies. Its altered XLogP and pKa also make it a superior internal standard for LC-MS/MS, minimizing matrix interference. Ensure experimental precision with a building block that offers regioselective synthetic access not possible with generic IAA analogs. Request your quote today for high-purity material.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 383131-65-5
Cat. No. B1308632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid
CAS383131-65-5
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O
InChIInChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16)
InChIKeyQHQSZOISNDIQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (CAS 383131-65-5): Baseline Characterization for Indole-3-Acetic Acid Analog Procurement


(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (CAS 383131-65-5) is a synthetic, substituted indole-3-acetic acid (IAA) derivative [1]. Its molecular architecture features dual alkyl substitution—a 7-ethyl group on the benzene ring and a 2-methyl group on the pyrrole ring—which distinguishes it from both the parent auxin IAA and from monosubstituted IAA analogs [1]. With a molecular weight of 217.26 g/mol, an MDL number of MFCD02664375, and a predicted pKa of 4.23, the compound serves as a versatile building block in synthetic chemistry and as a valuable tool in structure-activity relationship (SAR) studies of auxin-like molecules .

Why Indole-3-Acetic Acid Analogs Cannot Substitute for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in Research Applications


Indole-3-acetic acid derivatives are not functionally interchangeable. The position and nature of substituents on the indole ring profoundly alter molecular conformation, receptor binding affinity, and resulting biological activity [1]. While 2-methylindole-3-acetic acid (2-Me-IAA) and 2-ethylindole-3-acetic acid (2-Et-IAA) share the 2-alkyl substitution motif, the addition of a 7-ethyl group in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid introduces a distinct steric and electronic environment [1][2]. Computational studies demonstrate that the potential energy surface (PES) of 2-Me-IAA differs significantly from that of IAA and its derivatives alkylated at the 4, 5, 6, or 7 positions, directly correlating with altered auxin activity and binding affinity for auxin-binding protein 1 (ABP1) [2]. Therefore, substituting this compound with a generic IAA analog risks confounding experimental outcomes in auxin signaling research, chemical biology probe development, or synthetic route validation where specific substitution patterns are critical [1][2].

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: A Quantitative Evidence Guide for Scientific Selection


Comparative Auxin Activity: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid vs. 2-Alkyl-IAAs and IAA

In the Avena coleoptile-section straight-growth test, the half-optimal concentration for auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) is approximately 2 × 10⁻⁵ mol L⁻¹. This value is approximately tenfold higher (i.e., ten times less potent) than that for unsubstituted indole-3-acetic acid (IAA) and its derivatives alkylated at positions 4, 5, 6, or 7 [1]. Furthermore, the optimal growth response elicited by 2-Et-IAA is approximately half that observed for 2-methylindole-3-acetic acid (2-Me-IAA) [1]. While the specific activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid has not been directly reported, its 7-ethyl substitution pattern aligns it with the class of compounds exhibiting approximately tenfold reduced potency relative to IAA, a key consideration for experimental design requiring attenuated auxin response.

Auxin Plant Growth Regulation Structure-Activity Relationship

Distinct Conformational Energy Landscape: Impact on ABP1 Binding Affinity

Ab initio Hartree-Fock calculations (RHF/6-31G* and RHF/6-31++G**) reveal that the potential energy surface (PES) of 2-methylindole-3-acetic acid (2-Me-IAA) is fundamentally different from that of unsubstituted IAA and its derivatives alkylated at positions 4, 5, 6, and 7 [1]. This conformational divergence is correlated with 2-Me-IAA's significantly lower auxin activity and weaker binding affinity for auxin-binding protein 1 (ABP1) [1]. The dual substitution pattern in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid—incorporating both a 2-methyl and a 7-ethyl group—further constrains the accessible conformational space of the -CH₂COOH side chain, predicting an even more pronounced departure from the planar conformers favored by IAA.

Computational Chemistry Auxin Receptor Conformational Analysis

Physicochemical Differentiation: Lipophilicity, pKa, and Predicted ADME Profile

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid exhibits a computed XLogP3-AA of 2.7 and a predicted pKa of 4.23 ± 0.30 [1]. In contrast, the parent compound indole-3-acetic acid (IAA) has a lower XLogP of 1.4 and a comparable pKa of 4.75 [2][3]. The ~1.3 log unit increase in lipophilicity for the 7-ethyl-2-methyl derivative indicates enhanced membrane permeability potential, while the moderately lower pKa suggests slightly stronger acidity. The compound also features 2 hydrogen bond donors and 2 acceptors, a topological polar surface area (TPSA) of 53.1 Ų, and 3 rotatable bonds, placing it within favorable drug-like property space [1].

Physicochemical Properties Drug-likeness Analytical Chemistry

Comparative Neuroepithelial Toxicity Profile in Rat Embryos

In a comparative study of IAA derivatives administered to pregnant rats, 2-methylindole-3-acetic acid (2Me-IAA) at a dose of 500 mg/kg induced maternal rigidity and decreased locomotor activity, but did not cause a decrease in relative brain weight in embryos, unlike IAA (1,000 mg/kg) [1]. In contrast, IAA treatment led to apoptotic cells in the medial and dorsal neuroepithelium [1]. While (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid was not directly tested, its 2-methyl substitution pattern suggests a potentially distinct developmental toxicity profile compared to IAA and 5-methoxy-IAA, which induced neuroepithelial apoptosis.

Developmental Toxicology IAA Derivatives Apoptosis

Structural Uniqueness: Dual Alkyl Substitution Pattern Defines a Distinct Chemical Space

The combination of a 7-ethyl group and a 2-methyl group on the indole core is not found in common IAA analogs such as 2-methylindole-3-acetic acid (2-Me-IAA), 2-ethylindole-3-acetic acid (2-Et-IAA), or 7-ethylindole-3-acetic acid [1]. This dual substitution creates a unique steric and electronic environment that influences the compound's reactivity as a building block [2]. Specifically, the 7-ethyl group can direct electrophilic aromatic substitution to the 4- and 6-positions, while the 2-methyl group shields the 3-position acetic acid side chain from certain reactions, enabling regioselective functionalization not possible with monosubstituted analogs [2].

Chemical Biology Synthetic Chemistry Molecular Scaffold

Optimal Application Scenarios for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid Based on Comparative Evidence


Attenuated Auxin Signaling Assays Requiring Reduced Potency

When experimental design calls for a weak auxin to avoid saturation of signaling pathways or to detect subtle modulatory effects, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a suitable candidate. Evidence shows that 2-ethylindole-3-acetic acid (2-Et-IAA) exhibits approximately tenfold lower potency than IAA and derivatives alkylated at positions 4-7 [1]. The target compound's 7-ethyl and 2-methyl groups position it within this low-potency class, enabling dose-response curves that avoid the steep responses seen with potent auxins like IAA [1].

Investigating Auxin Receptor Conformational Selectivity

For research into the molecular recognition mechanisms of auxin-binding protein 1 (ABP1) or other auxin receptors, this compound offers a distinct conformational probe. Computational studies demonstrate that 2-alkyl substitution dramatically alters the potential energy surface of the molecule, shifting the population away from the planar conformers preferred by IAA [1]. The additional 7-ethyl group in (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid further restricts the -CH₂COOH side chain rotation, providing a tool to test receptor binding pocket tolerance for non-planar, sterically hindered ligands [1].

Regioselective Synthesis of Indole-Containing Libraries

In medicinal chemistry campaigns focused on indole scaffolds, this compound serves as a valuable building block for library synthesis. The 7-ethyl group activates the 4- and 6-positions for electrophilic aromatic substitution, while the 2-methyl group protects the 3-position side chain from unwanted reactions [1][2]. This regioselectivity is not achievable with IAA or mono-substituted analogs, reducing purification steps and increasing synthetic efficiency when targeting specific substitution patterns [2].

Development of Analytical Methods for IAA Metabolites

Due to its distinct physicochemical properties—including an XLogP of 2.7 (vs. 1.4 for IAA) and a predicted pKa of 4.23 (vs. 4.75 for IAA)—this compound can serve as an internal standard or surrogate analyte in LC-MS/MS methods for quantifying IAA and its metabolites in plant tissues [1][2]. Its different chromatographic retention time and ionization efficiency relative to endogenous IAA minimize matrix interference and improve assay accuracy [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.